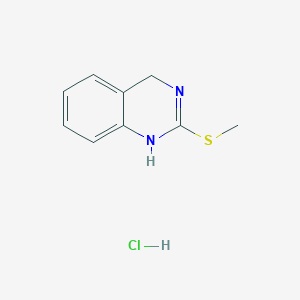

2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylsulfanyl-1,4-dihydroquinazoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.ClH/c1-12-9-10-6-7-4-2-3-5-8(7)11-9;/h2-5H,6H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVJLGBXAQUSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCC2=CC=CC=C2N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride typically involves the reaction of 2-aminobenzylamine with carbon disulfide and methyl iodide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring. The final product is obtained by treating the intermediate with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 1,4-dihydroquinazoline compounds exhibit antiviral properties. For instance, compounds similar to 2-(methylsulfanyl)-1,4-dihydroquinazoline have been investigated for their efficacy against viral infections, particularly those that utilize endocytosis for cellular entry. A notable study highlighted the potential of these compounds in treating infections caused by filoviruses, such as Ebolavirus .

Antibacterial Activity

Quinazoline derivatives have shown promising antibacterial effects. A study evaluating quinazolin-2,4-dione derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus haemolyticus. The research utilized Computer-Aided Drug Design to identify compounds with potent enzyme inhibitory actions against these bacterial strains . This suggests that 2-(methylsulfanyl)-1,4-dihydroquinazoline hydrochloride could be explored for similar antibacterial applications.

Anticancer Properties

The quinazoline scaffold is well-documented for its anticancer properties. Compounds derived from this structure have been reported as effective inhibitors against various cancer types, including breast and prostate cancers. Specifically, quinazoline derivatives have been identified as inhibitors of vascular endothelial growth factor receptor tyrosine kinase and poly ADP ribose polymerase (PARP), both critical targets in cancer therapy . The potential application of this compound in oncology warrants further investigation.

Case Study 1: Antiviral Research

A patent describes the use of 2,3-dihydroquinazolin-4(1H)-one derivatives for treating viral infections. The study emphasizes their mechanism of action in inhibiting viral entry into host cells via endocytosis, highlighting the relevance of similar compounds like this compound in antiviral therapy .

Case Study 2: Antibacterial Screening

In a recent study focusing on quinazolin-2,4-dione derivatives, researchers synthesized multiple compounds and evaluated their antibacterial efficacy through in vitro assays. The findings revealed that certain derivatives exhibited low minimum inhibitory concentration (MIC) values against targeted bacterial strains, indicating strong bactericidal effects . This showcases the potential for derivatives like this compound to be developed into effective antibacterial agents.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems and Substituent Effects

6-Chloro-2-(Methylsulfanyl)-1,4-dihydroquinazoline

- Structure : Shares the quinazoline backbone but includes a chlorine substituent at the 6-position.

- Synthesis : Prepared via the same Zeiger et al. method as the parent compound, highlighting the adaptability of the protocol for halogenation .

5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline (9f)

- Structure : A triazoloquinazoline fused-ring system with methylsulfanyl and methyl groups at positions 2 and 8, respectively.

- Spectral Data :

- Functional Implications: The fused triazole ring enhances rigidity, which could improve binding affinity in biological targets compared to non-fused analogs.

Phenothiazine Derivatives (e.g., Imp. F(EP) Hydrochloride)

- Structure: 2-(Methylsulfanyl)-10-[2-[(2RS)-piperidin-2-yl]ethyl]-10H-phenothiazine hydrochloride.

- Key Differences: Replaces quinazoline with a phenothiazine core, a scaffold known for antipsychotic activity (e.g., thioridazine derivatives). The piperidine-ethyl side chain may enhance blood-brain barrier penetration, unlike the simpler quinazoline derivatives .

- Regulatory Status : Listed as a pharmaceutical impurity (EP standard), underscoring the need for rigorous quality control in drug manufacturing .

Pyrimidine Derivatives (e.g., 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride)

Physical and Spectral Properties

Biological Activity

2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the dihydroquinazoline class, which is known for a diverse range of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the methylthio group in its structure enhances its reactivity and biological profile compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity and disrupting various cellular pathways. This mechanism can lead to therapeutic effects such as reduced inflammation or inhibited growth of cancer cells.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, a study highlighted that certain analogs demonstrated significant cytotoxicity against human astrocytoma cell lines, with an IC50 value of 8.22 µM . Other studies have shown broad-spectrum antitumor activity in related compounds with varying GI values .

Antimicrobial Properties

Compounds within the quinazoline family have been extensively studied for their antimicrobial activities. The unique structure of this compound suggests potential effectiveness against various bacterial strains. Preliminary studies indicate that this compound may exhibit similar antimicrobial properties as other known agents .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor, particularly in the context of dihydrofolate reductase (DHFR) inhibition. Some analogs have shown IC50 values ranging from 0.1 to 0.6 μM against DHFR, indicating strong inhibitory potential . This activity is crucial in the development of new therapeutic agents targeting cancer and microbial infections.

Study on Cytotoxicity

In a comparative study involving various dihydroquinazoline derivatives, this compound was tested for its cytotoxic effects on different cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations when compared to control groups .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at the methylthio group significantly influence the biological activity of the compound. Variants with different substitutions were synthesized and tested for their pharmacological profiles, showcasing how structural changes can enhance or diminish efficacy .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Methylsulfanyl)-1H-benzimidazole | Benzimidazole framework | Antimicrobial and antiviral |

| 3,4-Dihydroquinazoline | Lacks methylthio group | Antitumor but less diverse |

| 2-Methylthioquinazolin-4-one | Carbonyl group at position 4 | Similar antimicrobial properties |

The table above illustrates how the structural features of related compounds impact their biological activities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfanyl group undergoes nucleophilic displacement with amines, hydrazines, or thiols under basic conditions:

Mechanistic Insight :

The reaction proceeds via SN₂ pathway, where the methylsulfanyl group acts as a leaving group. For example, hydrazine displaces -SCH₃ to form hydrazino derivatives, critical for synthesizing thiosemicarbazides .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

| Reagent/Conditions | Product | Key Feature | Reference |

|---|---|---|---|

| Carbon disulfide (CS₂) | 1,3-Thiazolidin-4-one derivatives | Incorporates sulfur heteroatoms | |

| KOH, DMF | Quinazolin-2,4-dione analogs | Forms eight-membered rings |

Example :

Reaction with CS₂ and ethyl iodide yields cyclic dithiolan-4-one derivatives through intermediate potassium dithiocarbamate salts .

Condensation Reactions

Condensation with carbonyl-containing reagents generates hybrid structures:

| Partner | Conditions | Application | Reference |

|---|---|---|---|

| Anthranilamide | Reverse ZnO micelles, H₂O | 2,3-Dihydroquinazolin-4(1H)-ones | |

| Primary alkyl/aryl amines | Ethanol, reflux (22–30 h) | Thiosemicarbazides |

Key Finding :

Reverse zinc oxide nanomicelles in water enhance reaction efficiency (99% yield) by acting as nanoreactors, stabilizing intermediates .

Functionalization at the Quinazoline Core

The dihydroquinazoline ring undergoes electrophilic substitution:

| Reaction Type | Reagent | Position Modified | Outcome | Reference |

|---|---|---|---|---|

| Bromination | NBS or Br₂ | C-6 | 6-Bromo derivatives | |

| Oxidation | H₂O₂ or mCPBA | S-CH₃ → S(O)-CH₃ | Sulfoxide/sulfone formation |

Synthetic Utility :

Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activity Correlation

Derivatives exhibit pharmacological relevance:

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Piperazin-1-yl analogs | 5-HT₆ receptor antagonism | 12–85 nM | |

| Thiosemicarbazides | Analgesic activity | Comparable to ASA |

Note : Piperazine derivatives show nanomolar affinity for serotonin receptors, highlighting therapeutic potential .

Spectroscopic Characterization

Key spectral data for reaction products:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via [4+2] cyclocondensation reactions using 1,4-binucleophiles (e.g., ethylenediamine derivatives) and thiourea analogs. For example, reacting 2-{[bis(methylsulfanyl)methylidene]amino}acetate with nitrogen-containing heterocycles under reflux in anhydrous ethanol . Purity optimization involves recrystallization in polar aprotic solvents (e.g., DMF) and HPLC purification using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

Q. Which analytical techniques are critical for characterizing structural and chemical properties?

- Methodology :

- NMR : Use H/C NMR to confirm the methylsulfanyl group (δ ~2.5 ppm for H) and the dihydroquinazoline backbone (aromatic protons δ ~6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 213.07) and fragmentation patterns .

- XRD : Single-crystal X-ray diffraction to resolve stereochemical ambiguities in the dihydroquinazoline ring .

Q. How should researchers handle stability challenges during storage?

- Methodology : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of the methylsulfanyl group. Stability assays in buffered solutions (pH 2–9) at 37°C for 48 hours can identify degradation products, monitored via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and reactivity?

- Methodology : Use density functional theory (DFT) with the Amsterdam Density Functional (ADF) package to calculate frontier molecular orbitals (HOMO/LUMO), partial charges, and electrophilic/nucleophilic sites. The ZORA relativistic method is recommended for sulfur-containing compounds to account for spin-orbit coupling . Compare results with experimental UV-Vis spectra (e.g., λmax ~270 nm) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodology :

- Dose-Response Curves : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) with IC50 values reported in triplicate.

- Metabolite Screening : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify active metabolites that may contribute to discrepancies .

- Structural Analogues : Synthesize and test derivatives (e.g., replacing methylsulfanyl with sulfoxide) to isolate structure-activity relationships (SAR) .

Q. How can researchers design mechanistic studies for its interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with cryo-EM or NMR-derived protein structures (e.g., BGT1 transporter) to predict binding modes. Validate with mutagenesis (e.g., alanine scanning of active-site residues) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .

Q. What experimental controls are essential in pharmacokinetic (PK) studies?

- Methodology :

- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (fu) in human serum albumin.

- Caco-2 Permeability : Measure apparent permeability (Papp) to predict intestinal absorption. Include propranolol (high permeability) and atenolol (low permeability) as controls .

Data Contradiction Analysis

Q. How to address variability in reported solubility data?

- Methodology : Standardize solubility testing in biorelevant media (FaSSIF/FeSSIF) at 37°C. Use nephelometry for kinetic solubility and HPLC for equilibrium solubility. Note that hydrochloride salts typically exhibit higher aqueous solubility (>10 mg/mL) than free bases .

Q. Why do cytotoxicity results differ between cancer cell lines?

- Methodology : Profile cytotoxicity in a panel of cell lines (e.g., HepG2, MCF-7) with matched genetic backgrounds. Normalize data to ATP content (CellTiter-Glo) and account for efflux pump activity (e.g., P-gp inhibition with verapamil) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.